molecular formula C26H33O2P B12869556 Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine

Katalognummer: B12869556
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: RCCWIUJVRGZELA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is a complex organophosphorus compound with the molecular formula C26H33O2P. This compound is known for its unique structure, which includes a phosphine group attached to a dioxocin ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine typically involves the reaction of dicyclohexylphosphine with 6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is used in several scientific research fields, including:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine involves its interaction with molecular targets through the phosphine group. This interaction can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand in catalysis.

    Dicyclohexylphosphine: Similar in structure but lacks the dioxocin ring system.

    6,7-Dihydrodibenzo[e,g][1,4]dioxocin: The parent compound without the phosphine group.

Uniqueness

Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine is unique due to the presence of both the dioxocin ring system and the dicyclohexylphosphine group. This combination imparts distinctive chemical properties, making it valuable in specific research and industrial applications.

Eigenschaften

Molekularformel

C26H33O2P

Molekulargewicht

408.5 g/mol

IUPAC-Name

dicyclohexyl(8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-3-yl)phosphane

InChI

InChI=1S/C26H33O2P/c1-3-10-20(11-4-1)29(21-12-5-2-6-13-21)25-17-9-16-24-26(25)22-14-7-8-15-23(22)27-18-19-28-24/h7-9,14-17,20-21H,1-6,10-13,18-19H2

InChI-Schlüssel

RCCWIUJVRGZELA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.